molecular formula C15H9Cl2FN4S B3958889 5-(2,4-dichlorophenyl)-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol

5-(2,4-dichlorophenyl)-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol

Cat. No. B3958889
M. Wt: 367.2 g/mol
InChI Key: JOIOFLQSSHQKBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-dichlorophenyl)-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol, also known as DFT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFT is a member of the triazole family of compounds, which are known for their diverse biological activities. In

Scientific Research Applications

5-(2,4-dichlorophenyl)-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit potent antitumor, antifungal, and antibacterial activities. In biochemistry, this compound has been used as a tool to study the mechanism of action of various enzymes and proteins. In materials science, this compound has been used as a precursor for the synthesis of various metal complexes and nanoparticles.

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorophenyl)-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting the activity of various enzymes and proteins. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the activity of fungal lanosterol 14α-demethylase, an enzyme that is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound exhibits potent antitumor, antifungal, and antibacterial activities. This compound has also been shown to inhibit the growth of various cancer cell lines. In vivo studies have shown that this compound exhibits low toxicity and is well-tolerated by animals.

Advantages and Limitations for Lab Experiments

5-(2,4-dichlorophenyl)-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments. It is relatively easy to synthesize and has been optimized to produce high yields. This compound is also stable under a wide range of conditions, making it suitable for use in various experiments. However, this compound has some limitations. It is not water-soluble, which limits its use in aqueous systems. This compound is also relatively expensive compared to other compounds, which may limit its use in some experiments.

Future Directions

The potential applications of 5-(2,4-dichlorophenyl)-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol are vast, and there are several future directions for research. One direction is to explore the use of this compound in drug discovery. This compound has been shown to exhibit potent antitumor, antifungal, and antibacterial activities, making it a promising candidate for the development of new drugs. Another direction is to explore the use of this compound in materials science. This compound has been used as a precursor for the synthesis of various metal complexes and nanoparticles, and further research in this area could lead to the development of new materials with unique properties. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of this compound is relatively simple, and it has been optimized to produce high yields. This compound exhibits potent antitumor, antifungal, and antibacterial activities and has been used as a tool to study the mechanism of action of various enzymes and proteins. This compound has several advantages for use in lab experiments, but it also has some limitations. Finally, there are several future directions for research, including drug discovery, materials science, and further studies to fully understand the mechanism of action of this compound.

properties

IUPAC Name

3-(2,4-dichlorophenyl)-4-[(2-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2FN4S/c16-10-5-6-11(12(17)7-10)14-20-21-15(23)22(14)19-8-9-3-1-2-4-13(9)18/h1-8H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIOFLQSSHQKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,4-dichlorophenyl)-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(2,4-dichlorophenyl)-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-(2,4-dichlorophenyl)-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-(2,4-dichlorophenyl)-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-(2,4-dichlorophenyl)-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-(2,4-dichlorophenyl)-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol

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